(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile
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Overview
Description
ASP-4000 free base is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity.
Scientific Research Applications
Microarray Data Management : The BASE (BioArray Software Environment) system is a comprehensive tool for managing and analyzing microarray data, which could be relevant for experiments involving compounds like ASP-4000 free base (Vallon-Christersson et al., 2009).
Scientific Research Information Management : Various studies have developed systems for managing scientific research information. These systems, based on ASP.NET technology, could be useful for organizing and analyzing data from studies involving ASP-4000 free base (Li Chun, 2007); (Hu Sheng-hua, 2007); (Wu Jiang, 2013).
Application Service Providers (ASPs) in Research : Some studies explore the role of ASPs in providing IT services for research management, which could be relevant for managing databases related to ASP-4000 free base research (Jayatilaka et al., 2003).
Collaborative Robotics in Research : The application of Answer Set Programming (ASP) in robotics, such as housekeeping robotics, showcases the potential for using ASP in the automation of laboratory processes, possibly applicable in research involving ASP-4000 free base (Erdem et al., 2012).
Properties
CAS No. |
851510-67-3 |
---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H17N3O2/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7/h7-11,14,16H,1-5H2/t7-,8-,9+,10+,11-/m0/s1 |
InChI Key |
FVTNKOGXEQXHHE-DAWVFNFOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N |
SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP-4000 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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